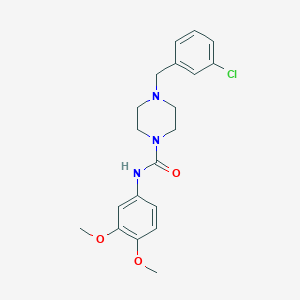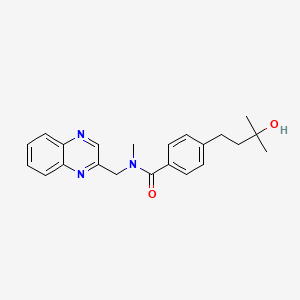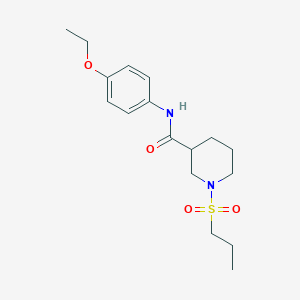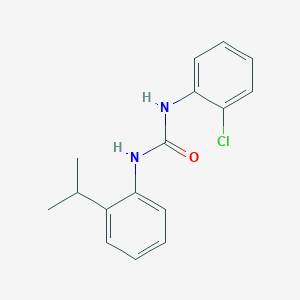![molecular formula C17H21ClN4O B5317870 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)
6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action
The mechanism of action of 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine is complex and not fully understood. However, it is believed to work by inhibiting the activity of enzymes known as c-Jun N-terminal kinases (JNKs), which are involved in the process of cell death. By inhibiting the activity of these enzymes, this compound may be able to protect neurons from degeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include the inhibition of JNK activity, the protection of neurons from degeneration, and the reduction of inflammation. These effects have been observed in a variety of cell types and animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a valuable tool for investigating the mechanisms of neurodegeneration and potential treatments for these diseases. However, one limitation of using this compound is that it has not yet been approved for use in humans, so its clinical applications are still uncertain.
Future Directions
There are a number of potential future directions for research on 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine. One area of focus could be the development of more potent and selective inhibitors of JNKs, which could be used to further investigate the role of these enzymes in neurodegeneration. Another area of focus could be the development of new therapeutic applications for this compound, such as the treatment of other neurodegenerative diseases or even non-neurological conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Synthesis Methods
The synthesis of 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and solvents, and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but can be found in the scientific literature.
Scientific Research Applications
6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine has been the subject of numerous scientific studies, primarily focused on its potential neuroprotective effects. Research has shown that this compound can inhibit the activity of enzymes that are involved in the degeneration of neurons, which may make it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-3-21(2)16-10-17(20-12-19-16)22-8-9-23-15(11-22)13-4-6-14(18)7-5-13/h4-7,10,12,15H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGJRRZFQOINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-4-methoxyphenyl}acetic acid](/img/structure/B5317798.png)


![1-(3-ethylisoxazol-5-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5317821.png)
![2-(4-ethylphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5317826.png)

![N-(2-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5317832.png)
![rel-(1S,3R)-3-amino-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5317842.png)
![1-[(4-isopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5317849.png)
![N~3~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5317854.png)



![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)